4-Phenoxyquinazolin-7-amine

Description

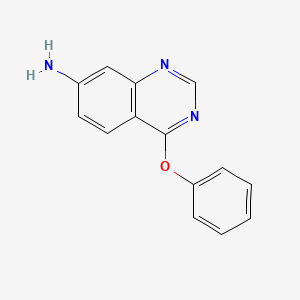

4-Phenoxyquinazolin-7-amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinazoline core with a phenoxy group at the 4-position and an amine group at the 7-position

Properties

IUPAC Name |

4-phenoxyquinazolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-10-6-7-12-13(8-10)16-9-17-14(12)18-11-4-2-1-3-5-11/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVFXQMAKILPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=NC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1479173-06-2 | |

| Record name | 4-phenoxyquinazolin-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxyquinazolin-7-amine can be achieved through several methods. One efficient method involves the use of aryne chemistry. The starting materials, such as quinazolin-4(3H)-one, are reacted with aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. This method provides high yields and broad substrate scope .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions, such as transition metal-catalyzed C-H activation and cascade reactions, is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxyquinazolin-7-amine undergoes various chemical reactions, including:

Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Aryne Chemistry: Involves the use of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride.

Metal-Catalyzed Reactions: Transition metal catalysts such as palladium and copper are often used.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, aryne chemistry can yield various phenoxyquinazoline derivatives .

Scientific Research Applications

Anticancer Applications

4-Phenoxyquinazolin-7-amine derivatives have been investigated for their anticancer properties, particularly as apoptosis stimulators. A study on 4-phenyl-2-quinolone (4-PQ) derivatives, which share structural similarities with this compound, revealed promising anticancer activities against several cancer cell lines. The compound CHM-1, a derivative of 4-PQ, demonstrated significant antiproliferative activity in various human cancer cell lines, with IC50 values ranging from 0.4 to 1.0 μM .

Case Study: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR study was conducted on a series of 4-PQ derivatives. The results indicated that modifications at the 5-, 6-, and 7-methoxy positions led to enhanced anticancer activities. The study utilized molecular modeling to predict the pharmacokinetics and toxicity profiles of these derivatives, highlighting their potential as new anticancer agents .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| CHM-1 | 0.4 - 1.0 | Various |

| HPK | <1.0 | HL-60, Hep3B |

Neuroprotective Applications

Research has shown that compounds related to this compound can inhibit neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders such as Alzheimer's disease. A study synthesized a series of nNOS inhibitors based on aminoquinoline structures, demonstrating up to 900-fold selectivity for human nNOS over other isoforms . This selectivity is crucial for developing treatments that minimize side effects associated with broader enzyme inhibition.

Case Study: Inhibitory Potency

The synthesized compounds were evaluated for their inhibitory potency against nNOS using both in vitro assays and X-ray crystallography to elucidate binding interactions. The findings suggest that these compounds could serve as lead candidates for further development in treating neurodegenerative diseases .

Antimicrobial Activity

The potential of this compound as an antimicrobial agent has also been explored. Quinoline derivatives have been recognized for their broad-spectrum antibacterial and antifungal properties. Recent studies indicate that modifications to the quinoline structure can enhance antimicrobial efficacy against various pathogens .

Case Study: Antimicrobial Efficacy

A series of quinoline derivatives were tested against standard bacterial strains, revealing significant inhibition zones compared to controls. These findings support the continued exploration of quinoline-based compounds in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 4-Phenoxyquinazolin-7-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

- 2-Phenoxyquinoxaline

- 2-Phenoxypyridine

- Quinazolin-4(3H)-one

Comparison: 4-Phenoxyquinazolin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. For instance, while 2-Phenoxyquinoxaline and 2-Phenoxypyridine also exhibit biological activities, the presence of the amine group at the 7-position in this compound enhances its potential as a therapeutic agent .

Biological Activity

4-Phenoxyquinazolin-7-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of phenolic compounds with quinazoline derivatives. The general reaction pathway can be summarized as follows:

- Starting Materials : Phenol derivatives and appropriate quinazoline precursors.

- Reaction Conditions : The reaction is often conducted under reflux in the presence of a catalyst such as acid or base.

- Purification : The product is purified using recrystallization or chromatography techniques.

Biological Activity

This compound has demonstrated a range of biological activities, making it a candidate for further pharmacological studies.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Antiviral Properties

In addition to its anticancer effects, this compound has been evaluated for antiviral activity against several viruses, including human herpes virus type 1 (HHV-1). Preliminary findings suggest that it can inhibit viral replication in cell culture systems, potentially through interference with viral entry or replication processes.

Immunomodulatory Effects

The compound also exhibits immunomodulatory effects, showing promise in the regulation of immune responses. In vitro assays have indicated that it can modulate cytokine production, particularly inhibiting tumor necrosis factor-alpha (TNF-α) production in activated immune cells.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.

- Methodology : MTT assay was used to determine cell viability.

- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific cell line.

-

Study on Antiviral Activity :

- Objective : To assess the efficacy against HHV-1.

- Methodology : Viral plaque assays were performed.

- Results : The compound reduced viral plaques by over 70% at a concentration of 20 µM.

-

Immunomodulation Study :

- Objective : To investigate its effects on TNF-α production.

- Methodology : ELISA assays were conducted on activated lymphocytes.

- Results : A dose-dependent inhibition of TNF-α production was noted, with significant effects observed at concentrations as low as 5 µM.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.